molecular formula C12H11IO2 B13497472 Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13497472
M. Wt: 314.12 g/mol
InChI Key: DDZUKSOUYHULFJ-UHFFFAOYSA-N
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Description

Phenyl 3-iodobicyclo[111]pentane-1-carboxylate is a chemical compound that features a unique bicyclo[111]pentane core structureThe bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Cu(I) Catalysts: Used in click reactions to form triazole derivatives.

    Organometallic Reagents: Used for substitution reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is primarily related to its ability to act as a bioisostere. By replacing phenyl rings, tert-butyl groups, or internal alkynes with the bicyclo[1.1.1]pentane scaffold, the compound can alter the physicochemical properties of molecules, leading to improved solubility, metabolic stability, and reduced non-specific binding . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane core.

Comparison with Similar Compounds

Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of phenyl 3-iodobicyclo[11

Biological Activity

Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (referred to as BCP) is a compound that has garnered attention in medicinal chemistry for its potential biological activity, particularly as a bioisostere of the traditional phenyl ring. This article explores the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Biological Activity Overview

The bicyclo[1.1.1]pentane structure offers unique physicochemical properties that enhance the biological activity of compounds. Specifically, it has been shown to improve permeability, solubility, and metabolic stability compared to traditional phenyl-containing compounds.

BCP acts primarily by substituting for the phenyl ring in various bioactive compounds, leading to improved interactions with biological targets. This substitution often results in enhanced enzyme inhibition and better pharmacokinetic profiles.

1. Enzyme Inhibition

A notable study demonstrated that replacing a para-substituted fluorophenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif led to significant improvements in passive permeability and aqueous solubility. The modified compound exhibited a four-fold increase in C(max) and AUC values in mouse models compared to its predecessor, indicating superior oral absorption characteristics .

2. LpPLA2 Inhibitors

Research involving LpPLA2 inhibitors revealed that incorporating the bicyclo[1.1.1]pentane moiety maintained high potency while improving physicochemical properties relative to traditional phenyl rings. The binding mode was confirmed through X-ray crystallography, showing that the bicyclic structure effectively occupied the active site without compromising key interactions necessary for inhibition .

3. IDO1 Inhibition

Another significant advancement was observed in the discovery of IDO1 inhibitors featuring a bicyclo[1.1.1]pentane core. These compounds exhibited excellent potency while overcoming metabolic instability issues associated with amide hydrolysis seen in traditional benzamide structures. The modifications led to favorable pharmacokinetics, including low clearance rates and extended half-lives .

Comparative Data Table

Compound TypeProperties ImprovedStudy Reference
γ-Secretase InhibitorIncreased C(max) and AUC
LpPLA2 InhibitorMaintained potency, improved binding
IDO1 InhibitorEnhanced potency and metabolic stability

Properties

Molecular Formula

C12H11IO2

Molecular Weight

314.12 g/mol

IUPAC Name

phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C12H11IO2/c13-12-6-11(7-12,8-12)10(14)15-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

DDZUKSOUYHULFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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